

Commercial Suppliers and Technical Applications of Fludioxonil-13C3: A Guide for Researchers

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Compound of Interest		
Compound Name:	Fludioxonil-13C3	
Cat. No.:	B1499940	Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of commercial sources for **Fludioxonil-13C3** and detailed methodologies for its application in experimental settings. **Fludioxonil-13C3**, a stable isotopelabeled form of the phenylpyrrole fungicide Fludioxonil, serves as a critical internal standard for quantitative analysis and as a tool in metabolic and mechanistic studies.

Commercial Availability and Specifications

Fludioxonil-13C3 is available from several reputable suppliers of research chemicals and analytical standards. While specific lot details may vary, the following tables summarize the available quantitative data for easy comparison. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for precise data on chemical and isotopic purity.



Supplier	Product Name	Molecular Formula	Molecular Weight (g/mol)	Purity
Santa Cruz Biotechnology	Fludioxonil-13C3	C9 ¹³ C3H6F2N2O2	251.16	Refer to CoA[1]
MedChemExpres s	Fludioxonil-13C3	Not explicitly stated	Not explicitly stated	Refer to CoA[2]
LGC Standards	Fludioxonil-13C3	C9 ¹³ C3H6F2N2O2	251.16	>95% (HPLC)[3]
Clearsynth	Clearsynth Fludioxonil 13C3		Not explicitly stated	Accompanied by CoA
Stable-Isotopes	Fludioxonil 13C3	Not explicitly stated	Not explicitly stated	High quality

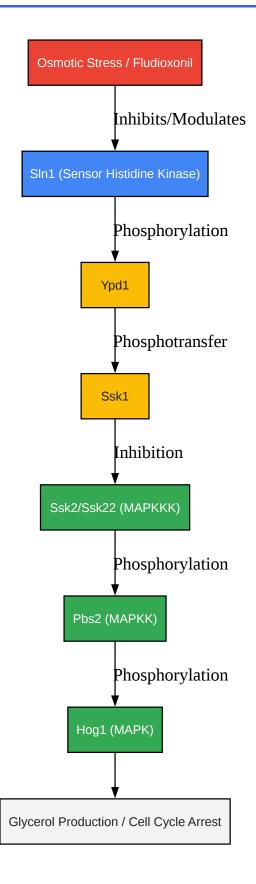
Mechanism of Action and Biological Effects

Fludioxonil primarily exerts its antifungal activity by interfering with the High Osmolarity Glycerol (HOG) signaling pathway in fungi, which is crucial for adaptation to osmotic stress.[4][5] This disruption leads to an accumulation of glycerol, causing cell swelling and eventual lysis. In nonfungal systems, including mammalian cells, studies have indicated that Fludioxonil can induce apoptosis, cause DNA damage, and promote the generation of reactive oxygen species (ROS). [6][7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Fludioxonil.

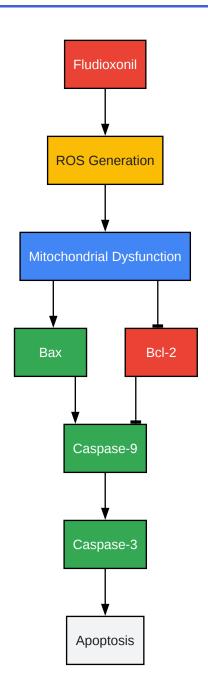




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Fig. 1: Simplified HOG Signaling Pathway in Fungi Targeted by Fludioxonil.





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Fig. 2: Intrinsic Apoptosis Pathway Induced by Fludioxonil.

Experimental Protocols

The following are detailed methodologies for key experiments involving Fludioxonil. Given that **Fludioxonil-13C3** is primarily used as an internal standard, the protocols for biological assays are based on studies using unlabeled Fludioxonil.



Protocol 1: Quantification of Fludioxonil in Biological Matrices using LC-MS/MS with Fludioxonil-13C3 Internal Standard

This protocol outlines the use of **Fludioxonil-13C3** as an internal standard for the accurate quantification of Fludioxonil in complex samples like plant tissues or cell lysates.

- 1. Materials:
- · Fludioxonil analytical standard
- Fludioxonil-13C3
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Sample matrix (e.g., homogenized plant tissue, cell lysate)
- · Vortex mixer
- Centrifuge
- LC-MS/MS system
- 2. Procedure:
- Preparation of Standards:
 - Prepare a stock solution of Fludioxonil (1 mg/mL) in acetonitrile.
 - Prepare a stock solution of **Fludioxonil-13C3** (1 mg/mL) in acetonitrile.
 - Create a series of calibration standards by serially diluting the Fludioxonil stock solution and adding a constant concentration of the Fludioxonil-13C3 internal standard to each.



• Sample Preparation:

- To 1 g of homogenized sample, add a known amount of the Fludioxonil-13C3 internal standard solution.
- Add 5 mL of acetonitrile and vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and filter through a 0.22 μm syringe filter into an autosampler vial.
- LC-MS/MS Analysis:
 - LC Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - MS/MS Conditions (Multiple Reaction Monitoring MRM):
 - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
 - Monitor the precursor-to-product ion transitions for both Fludioxonil and Fludioxonil-13C3.
- Data Analysis:



- Construct a calibration curve by plotting the peak area ratio of Fludioxonil to Fludioxonil 13C3 against the concentration of the Fludioxonil standards.
- Determine the concentration of Fludioxonil in the samples by interpolating their peak area ratios onto the calibration curve.

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for detecting apoptosis in cells treated with Fludioxonil.[8][9]

- 1. Materials:
- Cell line of interest (e.g., human cancer cell line)
- Cell culture medium and supplements
- Fludioxonil
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer
- 2. Procedure:
- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
 - Allow cells to adhere overnight.
 - Treat cells with varying concentrations of Fludioxonil (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).



- · Cell Harvesting and Staining:
 - Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.
 - Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
 - Wash the cells twice with cold PBS.
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
 - \circ To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour.
 - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
 - Analyze the distribution of cells:
 - Annexin V- / PI- : Live cells
 - Annexin V+ / PI- : Early apoptotic cells
 - Annexin V+ / PI+ : Late apoptotic/necrotic cells
 - Annexin V- / PI+ : Necrotic cells

Protocol 3: Evaluation of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is designed to assess DNA strand breaks in cells exposed to Fludioxonil.[10][11]



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- Cell line of interest
- Fludioxonil
- Comet assay kit (including low melting point agarose, lysis solution, and electrophoresis buffer)
- Microscope slides (pre-coated or as specified in the kit)
- PBS
- DNA stain (e.g., SYBR Green, propidium iodide)
- Fluorescence microscope with appropriate filters
- 2. Procedure:
- Cell Treatment and Harvesting:
 - Treat cells with Fludioxonil as described in Protocol 2.
 - Harvest cells and wash with cold PBS.
 - Resuspend the cells in cold PBS at a concentration of 1 x 10⁵ cells/mL.
- Slide Preparation:
 - Mix a small volume of the cell suspension with molten low melting point agarose (at ~37°C) at a ratio of 1:10 (v/v).
 - Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
 - Place the slide on a cold flat surface for the agarose to solidify.
- Cell Lysis:



- Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
- DNA Unwinding and Electrophoresis:
 - Immerse the slides in a horizontal gel electrophoresis tank filled with cold alkaline or neutral electrophoresis buffer.
 - Allow the DNA to unwind for 20-40 minutes.
 - Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
- · Neutralization and Staining:
 - Gently remove the slides from the tank and wash them with a neutralization buffer.
 - Stain the DNA by adding a drop of a fluorescent DNA stain.
- Visualization and Analysis:
 - Visualize the slides using a fluorescence microscope.
 - Damaged DNA will migrate from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.
 - Analyze the comet images using appropriate software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.

This guide provides a foundational understanding of the commercial landscape and technical applications of **Fludioxonil-13C3**. For specific research applications, further optimization of these protocols may be necessary. Always refer to the manufacturer's instructions and relevant scientific literature for the most accurate and up-to-date information.

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